1H-indol-3-yl-(2-iodophenyl)methanone
Overview
Description
1H-indol-3-yl-(2-iodophenyl)methanone is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of an indole ring attached to a phenyl group substituted with an iodine atom at the ortho position.
Mechanism of Action
Target of Action
Similar compounds have been reported to target cannabinoid receptors and interleukin-2 .
Mode of Action
It is known to undergo a regiospecific 5-exo intramolecular mizoroki–heck reaction . This reaction is a model for the in situ performance evaluation of Pd catalysts for C–C cross-coupling reactions in an aqueous medium .
Biochemical Pathways
The compound is involved in the mizoroki–heck reaction, which is a key process in organic chemistry for the formation of carbon-carbon bonds .
Result of Action
The Mizoroki–Heck reaction involving 1H-Indol-3-yl-(2-iodophenyl)methanone produces a conjugated cyclic compound . This can be easily detected and quantified by UV-vis spectroscopy .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the Mizoroki–Heck reaction it undergoes is performed in an aqueous medium . .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes and proteins within the body
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and degradation over time .
Metabolic Pathways
It is believed that this compound interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 1H-indol-3-yl-(2-iodophenyl)methanone typically involves the reaction of indole derivatives with iodobenzene derivatives. One common method is the Mizoroki-Heck reaction, which is a palladium-catalyzed coupling reaction between an aryl halide and an olefin. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Chemical Reactions Analysis
1H-indol-3-yl-(2-iodophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The iodine atom in the phenyl ring can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Mizoroki-Heck Reaction: This reaction involves the coupling of the compound with olefins in the presence of a palladium catalyst, leading to the formation of conjugated cyclic compounds.
Scientific Research Applications
1H-indol-3-yl-(2-iodophenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds
Comparison with Similar Compounds
1H-indol-3-yl-(2-iodophenyl)methanone can be compared with other indole derivatives such as:
1H-indol-3-yl-(2,2,3,3-tetramethylcyclopropyl)methanone: This compound has a similar indole structure but with a different substituent on the phenyl ring, leading to different biological activities.
1H-indol-3-yl-(4-methoxyphenyl)methanone: This compound has a methoxy group instead of an iodine atom, which affects its reactivity and biological properties.
1H-indol-3-yl-(5-fluoropentyl)methanone: This compound has a fluorinated pentyl chain, which influences its interaction with biological targets and its pharmacokinetic properties
Properties
IUPAC Name |
1H-indol-3-yl-(2-iodophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO/c16-13-7-3-1-6-11(13)15(18)12-9-17-14-8-4-2-5-10(12)14/h1-9,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNMRHWNHHBEFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC=C3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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